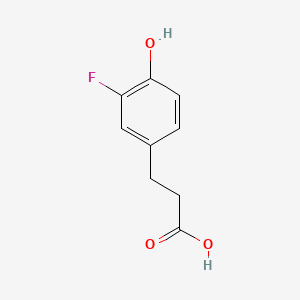

3-(3-Fluoro-4-hydroxyphenyl)propionic acid

Übersicht

Beschreibung

3-(3-Fluoro-4-hydroxyphenyl)propionic acid is a potential antioxidant and is used as pharmaceutical intermediates . It is a hydroxysuccinimide ester used as an intermediate for high radioactive radioiodination of proteins .

Synthesis Analysis

The synthesis of this compound involves several steps. One approach starts from readily available 4-oxo-L-proline derivatives . Another method involves the catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis

The molecular formula of this compound is C9H10O3 . The molecular weight is 166.1739 . The InChI string is InChI=1S/C9H10O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5,10H,3,6H2,(H,11,12) .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it is used to derive hydrogel based on chitosan, gelatin or poly (ethylene glycol) . It is also used to synthesize novel symmetric and asymmetric bolaamphiphiles .Physical and Chemical Properties Analysis

This compound is soluble in water . The molecular weight is 166.1739 .Wissenschaftliche Forschungsanwendungen

Polymer Science Applications

- Chain Extender in Polymer Composites : A study demonstrated the use of 3-(4-Hydroxyphenyl)propionic acid as an organic modifier in layered double hydroxides (LDHs) for the preparation of PBS bionanocomposites. This compound acted as a chain extender, improving the thermal stability and mechanical properties of the composites, indicating potential applications of similar compounds in creating fully biodegradable, green materials with enhanced mechanical and barrier properties (Totaro et al., 2017).

Enzymatic Synthesis

- Enzymatic Process for Chiral Synthesis : Research on the synthesis of (R)-3-(4-Fluorophenyl)-2-hydroxy propionic acid via a continuous enzymatic process highlighted efficient production with high enantiomeric excess. This process utilized a membrane reactor, suggesting that enzymatic methods could be adapted for the synthesis of 3-(3-Fluoro-4-hydroxyphenyl)propionic acid, focusing on enantioselective routes and potentially environmentally friendly processes (Junhua Tao and McGee, 2002).

Material Science and Chemistry

- Photophysical Studies : Theoretical models of 3-Amino-3-(4-fluorophenyl)propionic acid provided insights into its vibrational and electronic structure, contributing to the understanding of similar fluorinated compounds. Such studies are crucial for designing materials with specific optical, electronic, or biological properties, indicating potential for this compound in developing advanced materials with tailored features (Pallavi & Tonannavar, 2020).

Potential Biotechnological Applications

- Bio-Based Production : Utilizing E. coli for the biosynthesis of 3-Phenylpropionic acid and its derivatives from simple carbon sources demonstrated the feasibility of producing value-added chemicals through microbial engineering. This suggests a potential pathway for the bio-based production of this compound, contributing to sustainable chemical manufacturing processes (Sun et al., 2016).

Wirkmechanismus

Target of Action

The primary target of 3-(3-Fluoro-4-Hydroxyphenyl)Propanoic Acid is the protein superoxide dismutase [Mn], mitochondrial . This protein plays a crucial role in the defense system against reactive oxygen species, which can cause cellular damage.

Mode of Action

The compound interacts with its target protein, superoxide dismutase, and influences its activity . .

Biochemical Pathways

It is known that the compound is a derivative of tyrosine , an amino acid that plays a key role in various metabolic pathways. It’s also suggested that the compound could be involved in the biosynthesis of myricanol .

Pharmacokinetics

It’s known that amino acids and their derivatives, which this compound is a part of, can influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Result of Action

It has been suggested that the compound may have antioxidant and anticancer activities . For instance, it was found that some derivatives of the compound were able to reduce cell viability and suppress cell migration in vitro .

Safety and Hazards

The safety data sheet for 3-(3-Fluoro-4-hydroxyphenyl)propionic acid indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Personal protective equipment/face protection is recommended. It should be used only outdoors or in a well-ventilated area .

Zukünftige Richtungen

3-(3-Fluoro-4-hydroxyphenyl)propionic acid has potential applications in the medical field due to its antioxidant properties . It can be used to derive hydrogel based on chitosan, gelatin or poly (ethylene glycol) . It is also used to synthesize novel symmetric and asymmetric bolaamphiphiles . Future research may focus on exploring these applications further.

Biochemische Analyse

Biochemical Properties

It is known to target the protein superoxide dismutase [mn], mitochondrial

Cellular Effects

Related compounds have been shown to exhibit notable antibacterial and antifungal properties

Molecular Mechanism

It is known to interact with the protein superoxide dismutase [mn], mitochondrial

Eigenschaften

IUPAC Name |

3-(3-fluoro-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXXLSLLEBZFBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70990166 | |

| Record name | 3-(3-Fluoro-4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70990166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69888-91-1 | |

| Record name | 3-Fluoro-4-hydroxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69888-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Fluoro-4-hydroxyphenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069888911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-Fluoro-4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70990166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-fluoro-4-hydroxyphenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

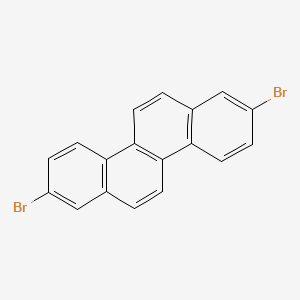

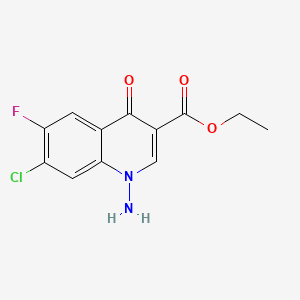

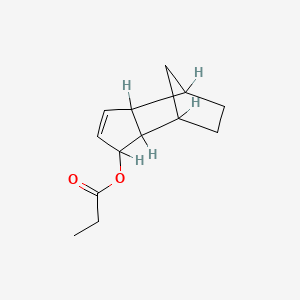

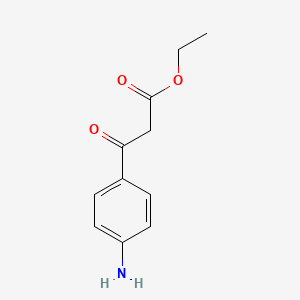

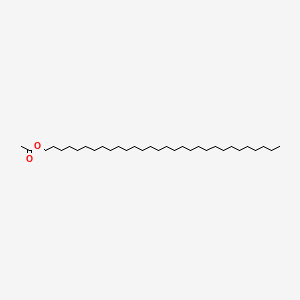

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-(2-Formylphenoxy)hexoxy]benzaldehyde](/img/structure/B1608511.png)

![8-fluoro-4H-thieno[3,2-c]chromene-2-carbohydrazide](/img/structure/B1608531.png)